4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide is a complex organic compound that features a brominated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide typically involves multiple steps. One common approach is the bromination of 2-methyl-1-indanone to produce 4-bromo-2-methyl-1-indanone . This intermediate is then subjected to further reactions to introduce the amine and benzamide functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions followed by purification steps such as crystallization or extraction to obtain the pure product . The specific conditions, such as solvent choice and temperature, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom .
Scientific Research Applications
4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Shares a similar indane structure but differs in functional groups.
4-bromo-2-methyl-1-indanone: An intermediate in the synthesis of the target compound.
(S)-4-bromo-2,3-dihydro-1H-inden-1-ol: Another brominated indane derivative with different functional groups.
Uniqueness
What sets 4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
356054-63-2 |
---|---|
Molecular Formula |
C22H25BrN2O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C22H25BrN2O2/c1-3-14(2)20(25-21(26)16-7-10-18(23)11-8-16)22(27)24-19-12-9-15-5-4-6-17(15)13-19/h7-14,20H,3-6H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
RAKOHZISKCBGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.